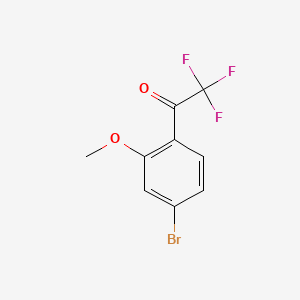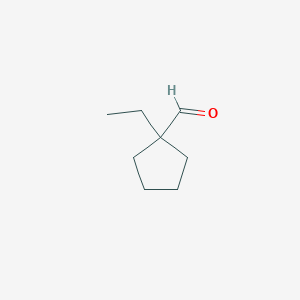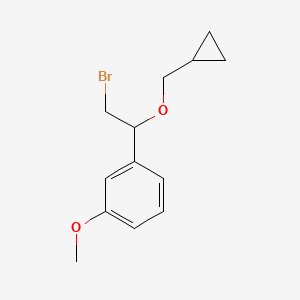
1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C10H8BrF3O2. It is a derivative of ethanone, featuring a bromine atom, a methoxy group, and trifluoromethyl group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the bromination of 2-methoxyacetophenone followed by the introduction of the trifluoromethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of 1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone.
Reduction: Formation of 1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanol.
Scientific Research Applications
1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The methoxy group can also participate in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-methoxyphenyl)ethanone: Lacks the trifluoromethyl group, making it less reactive.
4-Bromo-2-methoxyphenylboronic acid: Contains a boronic acid group instead of the ethanone moiety, used in different types of chemical reactions.
2-Bromo-4’-methoxyacetophenone: Similar structure but lacks the trifluoromethyl group.
Uniqueness
1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and potential biological activity compared to similar compounds. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H6BrF3O2 |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4H,1H3 |
InChI Key |
BSBJYKPDLJJIEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)


